molecular formula C6H7ClO3S2 B6196620 5-(methoxymethyl)thiophene-2-sulfonyl chloride CAS No. 1557469-05-2

5-(methoxymethyl)thiophene-2-sulfonyl chloride

Cat. No.: B6196620
CAS No.: 1557469-05-2
M. Wt: 226.7
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Description

5-(Methoxymethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)thiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-(methoxymethyl)thiophene. This can be achieved by reacting 5-(methoxymethyl)thiophene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-(Methoxymethyl)thiophene-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(methoxymethyl)thiophene-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-2-sulfonyl chloride
  • 5-Iodothiophene-2-sulfonyl chloride
  • 2-Thiophenesulfonyl chloride

Uniqueness

5-(Methoxymethyl)thiophene-2-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

1557469-05-2

Molecular Formula

C6H7ClO3S2

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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